Cas no 156939-62-7 ((9H-Fluoren-9-yl)methyl 2-oxoethylcarbamate)

(9H-Fluoren-9-yl)methyl 2-oxoethylcarbamate is a protected amine derivative commonly used in peptide synthesis and organic chemistry applications. Its key advantage lies in the presence of the fluorenylmethyloxycarbonyl (Fmoc) protecting group, which offers selective deprotection under mild basic conditions, ensuring compatibility with acid-sensitive substrates. The 2-oxoethyl moiety provides additional reactivity for further functionalization, making it a versatile intermediate in the synthesis of complex molecules. This compound is particularly valuable in solid-phase peptide synthesis (SPPS), where its stability and orthogonal protection strategy enhance yield and purity. Its high solubility in common organic solvents further facilitates handling in synthetic workflows.
(9H-Fluoren-9-yl)methyl 2-oxoethylcarbamate structure
156939-62-7 structure
Product name:(9H-Fluoren-9-yl)methyl 2-oxoethylcarbamate
CAS No:156939-62-7
MF:C17H15NO3
MW:281.305904626846
MDL:MFCD11519176
CID:107634
PubChem ID:10858926

(9H-Fluoren-9-yl)methyl 2-oxoethylcarbamate Chemical and Physical Properties

Names and Identifiers

    • (9H-Fluoren-9-yl)methyl 2-oxoethylcarbamate
    • Carbamic acid,N-(2-oxoethyl)-, 9H-fluoren-9-ylmethyl ester
    • 2-[[(9-Fluorenylmethoxy)carbonyl]amino]acetaldehyde
    • N-9-Fluorenylmethoxycarbonylglycinaldehyde
    • Fmoc-Gly-Wang resin
    • (9H-Fluoren-9-yl)methyl (2-oxoethyl)carbamate
    • N-Fmoc glycinal
    • Fmoc-Gly Wang resin
    • PubChem11723
    • (Fmoc-Amino)acetaldehyde
    • C17H14NO3Pol
    • N-fmoc-2-aminoacetaldehyde
    • 9H-fluoren-9-ylmethyl N-(2-oxoethyl)carbamate
    • DBTMQODRSDEGRZ-UHFFFAOYSA-N
    • 6897AH
    • FCH2838205
    • BC241370
    • ST2414391
    • AX8046409
    • CS-W018797
    • Fmoc-Gly-Wang Resin (200-400 mesh, 1% DVB)
    • 156939-62-7
    • DTXSID801347615
    • (9H-FLUOREN-9-YL)METHYL N-(2-OXOETHYL)CARBAMATE
    • Fmoc-Gly-Wang resin, extent of labeling: 0.4-0.8 mmol/g loading
    • O10147
    • Fmoc-2-aminoacetaldehyde
    • MFCD00801253
    • A18246
    • EN300-7363653
    • Fmoc-Gly-4-methoxybenzhydryl resin (100-200 mesh, > 0.4 mmol/g)
    • Fmoc-Gly-Wang resin 100-200 mesh, 1% DVB
    • Fmoc-Gly-Wang Resin (80-160 ?m, 1% DVB)
    • Z1741981216
    • SCHEMBL1888475
    • AMY21368
    • Fmoc-Gly-Wang TentaGel S (90 ?m, 0.2-0.22 mmol/g)
    • FT-0604021
    • TRANS-2-AMINOCYCLOHEXANOLHYDROCHLORIDE
    • 2-(Fmoc-amino)acetaldehyde
    • Carbamic acid, N-(2-oxoethyl)-, 9H-fluoren-9-ylmethyl ester
    • DS-13459
    • SY114165
    • AKOS015909427
    • MFCD11519176
    • M03477
    • Fmoc-Gly-Wang resin; (9H-Fluoren-9-yl)methyl (2-oxoethyl)carbamate; 9H-fluoren-9-ylmethyl N-(2-oxoethyl)carbamate
    • (9H-Fluoren-9-yl)methyl 2-oxoethylcarbamate, 95%
    • 9H-Fluoren-9-ylmethyl (2-oxoethyl)carbamate
    • (9H-FLUOREN-9-YL)METHYL2-OXOETHYLCARBAMATE
    • DB-064149
    • MDL: MFCD11519176
    • Inchi: 1S/C17H15NO3/c19-10-9-18-17(20)21-11-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-8,10,16H,9,11H2,(H,18,20)
    • InChI Key: DBTMQODRSDEGRZ-UHFFFAOYSA-N
    • SMILES: O(C(N([H])C([H])([H])C([H])=O)=O)C([H])([H])C1([H])C2=C([H])C([H])=C([H])C([H])=C2C2=C([H])C([H])=C([H])C([H])=C12

Computed Properties

  • Exact Mass: 281.10500
  • Monoisotopic Mass: 281.10519334g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 5
  • Complexity: 362
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 55.4
  • XLogP3: 2.6

Experimental Properties

  • Density: 1.230±0.06 g/cm3 (20 ºC 760 Torr),
  • Melting Point: 141.0-143.0 ºC
  • Solubility: Almost insoluble (0.037 g/l) (25 º C),
  • PSA: 55.40000
  • LogP: 3.11490

(9H-Fluoren-9-yl)methyl 2-oxoethylcarbamate Security Information

(9H-Fluoren-9-yl)methyl 2-oxoethylcarbamate Customs Data

  • HS CODE:2924299090
  • Customs Data:

    China Customs Code:

    2924299090

    Overview:

    2924299090. Other cyclic amides(Including cyclic carbamates)(Including their derivatives as well as their salts). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, packing

    Summary:

    2924299090. other cyclic amides (including cyclic carbamates) and their derivatives; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

(9H-Fluoren-9-yl)methyl 2-oxoethylcarbamate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
abcr
AB443426-5 g
(9H-Fluoren-9-yl)methyl 2-oxoethylcarbamate, 95%; .
156939-62-7 95%
5g
€548.30 2023-04-22
eNovation Chemicals LLC
Y0984313-5g
(9H-Fluoren-9-yl)methyl 2-oxoethylcarbamate
156939-62-7 95%
5g
$480 2023-09-02
Enamine
EN300-7363653-0.25g
(9H-fluoren-9-yl)methyl N-(2-oxoethyl)carbamate
156939-62-7 95.0%
0.25g
$19.0 2025-03-11
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1065820-10g
(9H-Fluoren-9-yl)methyl 2-oxoethylcarbamate
156939-62-7 97%
10g
¥2236 2023-04-15
Enamine
EN300-7363653-0.1g
(9H-fluoren-9-yl)methyl N-(2-oxoethyl)carbamate
156939-62-7 95.0%
0.1g
$19.0 2025-03-11
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
H846583-250mg
(9H-Fluoren-9-yl)methyl 2-oxoethylcarbamate
156939-62-7 98%
250mg
803.70 2021-05-17
TRC
F647653-100mg
(9H-Fluoren-9-yl)methyl 2-oxoethylcarbamate
156939-62-7
100mg
$ 250.00 2022-06-04
Chemenu
CM129041-10g
(9H-fluoren-9-yl)methyl (2-oxoethyl)carbamate
156939-62-7 95+%
10g
$*** 2023-03-30
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-JB991-50mg
(9H-Fluoren-9-yl)methyl 2-oxoethylcarbamate
156939-62-7 96%
50mg
105.0CNY 2021-07-10
Advanced ChemBlocks
10050-1G
(9H-Fluoren-9-yl)methyl 2-oxoethylcarbamate
156939-62-7 95%
1G
$60 2023-09-15

Additional information on (9H-Fluoren-9-yl)methyl 2-oxoethylcarbamate

(9H-Fluoren-9-yl)methyl 2-oxoethylcarbamate (CAS No. 156939-62-7): An Overview of Its Properties, Applications, and Recent Research

(9H-Fluoren-9-yl)methyl 2-oxoethylcarbamate (CAS No. 156939-62-7) is a versatile compound with a wide range of applications in the fields of chemistry, biology, and pharmaceutical sciences. This article provides a comprehensive overview of its chemical properties, synthesis methods, and recent research advancements, highlighting its significance in various scientific domains.

Chemical Properties

(9H-Fluoren-9-yl)methyl 2-oxoethylcarbamate is a derivative of fluorene, a polycyclic aromatic hydrocarbon. The compound features a fluorene moiety linked to a carbamate group through a methyl and an oxoethyl linker. This unique structural arrangement imparts several interesting properties to the molecule. It is known for its high stability, low reactivity, and excellent solubility in organic solvents such as dichloromethane and dimethylformamide (DMF). These properties make it an ideal candidate for various chemical reactions and synthetic processes.

The molecular formula of (9H-Fluoren-9-yl)methyl 2-oxoethylcarbamate is C18H17NO3, with a molecular weight of approximately 303.34 g/mol. The compound exhibits strong UV absorption due to the presence of the fluorene chromophore, making it useful in photophysical studies and fluorescence-based assays.

Synthesis Methods

The synthesis of (9H-Fluoren-9-yl)methyl 2-oxoethylcarbamate can be achieved through several well-established routes. One common method involves the reaction of 9-fluorenylmethyl chloroformate (FmocCl) with 2-aminoacetaldehyde dimethyl acetal in the presence of a base such as triethylamine. The resulting intermediate is then hydrolyzed to form the desired product. Another approach involves the reaction of 9-fluorenylmethanol with 2-isocyanatoacetic acid in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC).

These synthetic methods have been optimized to achieve high yields and purity, making them suitable for large-scale production. The choice of method often depends on the specific requirements of the application, such as the desired purity level and the availability of reagents.

Applications in Chemistry and Biology

(9H-Fluoren-9-yl)methyl 2-oxoethylcarbamate has found extensive applications in both chemistry and biology due to its unique properties. In organic synthesis, it serves as a protecting group for amino functionalities, particularly in peptide synthesis. The Fmoc protecting group can be easily introduced and removed under mild conditions, making it highly desirable for synthesizing complex peptides and proteins.

In biological research, (9H-Fluoren-9-yl)methyl 2-oxoethylcarbamate is used as a fluorescent probe for studying protein-protein interactions and cellular processes. Its strong fluorescence emission allows for real-time monitoring of biomolecular interactions using techniques such as fluorescence resonance energy transfer (FRET) and fluorescence lifetime imaging microscopy (FLIM).

Pharmaceutical Applications

In the pharmaceutical industry, (9H-Fluoren-9-yl)methyl 2-oxoethylcarbamate plays a crucial role in drug discovery and development. It is used as a building block for synthesizing prodrugs that are designed to improve the pharmacokinetic properties of therapeutic agents. For example, prodrugs containing Fmoc groups can enhance solubility, stability, and bioavailability, thereby improving their therapeutic efficacy.

Recent studies have also explored the potential of Fmoc derivatives as inhibitors of specific enzymes involved in disease pathways. For instance, Fmoc-based inhibitors have shown promise in targeting proteases associated with neurodegenerative diseases such as Alzheimer's disease.

Recent Research Advancements

The ongoing research on (9H-Fluoren-9-yl)methyl 2-oxoethylcarbamate continues to uncover new applications and insights into its behavior. A recent study published in the Journal of Medicinal Chemistry investigated the use of Fmoc derivatives as scaffolds for designing small-molecule inhibitors against SARS-CoV-2 main protease (Mpro). The results demonstrated that Fmoc-based compounds exhibited potent inhibitory activity against Mpro, suggesting their potential as antiviral agents.

Another notable study published in Angewandte Chemie explored the use of Fmoc derivatives in developing novel materials for drug delivery systems. The researchers synthesized Fmoc-functionalized polymers that could encapsulate drugs and release them in response to specific stimuli such as pH changes or enzymatic activity. These smart materials hold great promise for improving drug delivery efficiency and reducing side effects.

Conclusion

(9H-Fluoren-9-yl)methyl 2-oxythylcarbamate (CAS No. 156939-62-7) is a multifunctional compound with a wide range of applications in chemistry, biology, and pharmaceutical sciences. Its unique chemical properties make it an invaluable tool for various research and industrial purposes. As ongoing research continues to uncover new applications and insights into its behavior, it is clear that this compound will remain an important player in the scientific community for years to come.

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